N-Nitrosodicyclohexylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Genotoxicity studies:

N-NO-DCHA has been employed to investigate its genotoxic (DNA damaging) potential in various cell lines. Studies have utilized the Ames test and the cytokinesis-block micronucleus assay to assess its mutagenic properties in human lymphocytes, with mixed results. While some studies haven't shown conclusive evidence of genotoxicity, others suggest its potential to cause DNA damage [, ].

Investigation of nitrosamine formation:

N-NO-DCHA serves as a model compound for understanding the formation of nitrosamines, a class of carcinogens known to be present in certain food items, industrial products, and even environmental pollutants. By studying its formation pathways and analyzing its presence in specific environments, researchers can gain insights into the potential risks associated with nitrosamine exposure [].

Research on anti-corrosion agents:

N-NO-DCHA can form from dicyclohexylamine, an anti-corrosion agent used in various industrial applications. Studying the formation and potential hazards of N-NO-DCHA in this context helps researchers develop safer alternatives or mitigate potential risks associated with the use of dicyclohexylamine-based anti-corrosion products [].

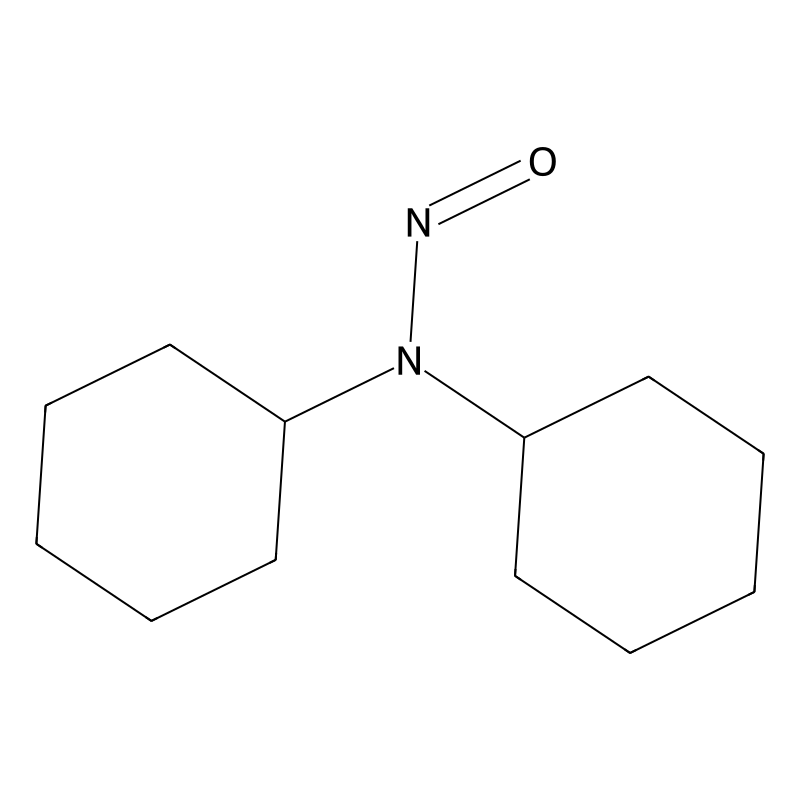

N-Nitrosodicyclohexylamine is an organic compound with the molecular formula . It belongs to the class of nitrosamines, which are characterized by the presence of a nitroso group () attached to a nitrogen atom that is part of an amine structure. This compound is formed through the reaction of dicyclohexylamine with nitrous acid, a process that typically occurs under acidic conditions. N-Nitrosodicyclohexylamine is notable for its potential carcinogenic properties, similar to other nitrosamines, and has been studied for its biological effects and environmental impact .

The biological activity of N-nitrosodicyclohexylamine includes its potential genotoxic effects. Studies have demonstrated that it can induce mutations in mammalian cells, indicating its role as a mutagenic agent. The compound's carcinogenic potential has been highlighted in various research studies, linking it to increased cancer risk in animal models . The mechanism of action typically involves metabolic activation, where N-nitrosodicyclohexylamine is converted into reactive alkylating species that can modify DNA bases, leading to mutations.

The synthesis of N-nitrosodicyclohexylamine primarily involves the reaction of dicyclohexylamine with nitrous acid. This reaction can be summarized as follows:

- Preparation of Nitrous Acid: Nitrous acid is generated in situ from sodium nitrite and a strong acid (such as hydrochloric acid).

- Nitrosation Reaction: Dicyclohexylamine is treated with this nitrous acid under controlled conditions (typically at low temperatures) to yield N-nitrosodicyclohexylamine and water as a byproduct:

This method is common for synthesizing various nitrosamines and highlights the importance of controlling reaction conditions to minimize unwanted side reactions .

Interaction studies involving N-nitrosodicyclohexylamine have focused on its reactivity with biological molecules and other chemical species. Research indicates that it can interact with DNA and proteins, leading to modifications that may disrupt normal cellular functions. The compound's interactions are often assessed using cell culture systems where its genotoxicity and mutagenicity are evaluated through assays that measure DNA damage or mutation frequency .

N-Nitrosodicyclohexylamine shares structural similarities with other nitrosamines, which also exhibit carcinogenic properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Carcinogenicity | Notable Characteristics |

|---|---|---|---|

| N-Nitrosodimethylamine | Yes | One of the simplest nitrosamines; widely studied for toxicity. | |

| N-Nitrosodiethylamine | Yes | Known for hepatotoxicity; used in studies on liver cancer. | |

| N-Nitrosodiphenylamine | Yes | Similar structure; associated with skin cancer risk. |

N-Nitrosodicyclohexylamine is unique due to its specific cycloalkane structure, which influences its reactivity and biological effects compared to simpler or more complex nitrosamines .

Nitrosation Pathways from Dicyclohexylamine

N-Nitrosodicyclohexylamine primarily forms via the nitrosation of dicyclohexylamine, a process involving the reaction of secondary amines with nitrosating agents such as nitrous acid (HNO₂) or nitrosonium ions (NO⁺). In acidic environments, sodium nitrite (NaNO₂) reacts with protons to generate nitrous acid, which further decomposes to yield the electrophilic nitrosonium ion [3]. This ion attacks the lone electron pair on the nitrogen atom of dicyclohexylamine, resulting in the substitution of a hydrogen atom with a nitroso group (-N=O) [3].

Recent advances in electrochemical synthesis have demonstrated alternative pathways. Flow electrochemistry enables nitrosation without acidic conditions by leveraging the anodic oxidation of nitrite ions (NO₂⁻) to produce nitrogen dioxide radicals (NO₂·), which dimerize into dinitrogen tetroxide (N₂O₄) [2]. In equilibrium with NO⁺ and NO₃⁻, N₂O₄ facilitates nitrosation of dicyclohexylamine in organic solvents, achieving yields exceeding 80% under optimized current densities [2].

Table 1: Key Reaction Conditions for Nitrosation Pathways

| Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acid-mediated | HNO₂, HCl, 0–5°C | 60–75 [3] |

| Electrochemical | NaNO₂, CH₃CN/H₂O, 20 mA/cm², 25°C | 82–89 [2] |

Environmental Formation Processes

Environmental synthesis of N-nitrosodicyclohexylamine occurs via endogenous nitrosation, where dietary or environmental nitrites react with dicyclohexylamine under mildly acidic conditions. For example, nitrogen oxides (NOₓ) in air pollution can dissolve in atmospheric moisture, forming nitrous acid that nitrosates amines adsorbed on particulate matter [5]. In aquatic systems, microbial reduction of nitrate (NO₃⁻) to nitrite (NO₂⁻) provides the nitrosating agent, particularly in anaerobic sediments where pH levels drop below 6.0 [5].

A study modeling groundwater contamination found that dicyclohexylamine concentrations exceeding 50 μM and nitrite levels above 10 mM could generate N-nitrosodicyclohexylamine at rates of 0.12 μg/L per day [1]. Temperature plays a critical role, with formation rates doubling for every 10°C increase between 15°C and 35°C [1].

Industrial Generation Contexts

Industrial synthesis of N-nitrosodicyclohexylamine is typically unintentional, arising from the use of dicyclohexylamine nitrite (C₁₂H₂₃N₃O₂) as a corrosion inhibitor in metalworking fluids and boiler systems [1] [5]. At elevated temperatures (>80°C) and prolonged storage times (>30 days), residual nitrite ions in these formulations nitrosate free dicyclohexylamine, with contamination levels reaching 1.2–4.7 mg/kg in aged products [1] [5].

Rubber manufacturing represents another vector, where dicyclohexylamine-derived vulcanization accelerators react with nitrites introduced during latex processing. Analysis of rubber balloons revealed N-nitrosodicyclohexylamine migrations up to 5.73 mg/kg material, attributed to the use of nitrite-contaminated talc powders [5].

Formation in Chemical Formulations

In anti-corrosion formulations, dicyclohexylamine nitrite undergoes gradual decomposition, releasing nitrite ions that catalyze further nitrosation. Accelerated stability testing showed that formulations stored at 40°C for six months contained 135 μM N-nitrosodicyclohexylamine, sufficient to inhibit neutral red uptake in V79 cells by 50% [1]. The reaction follows pseudo-first-order kinetics, with a rate constant (k) of 2.3 × 10⁻⁴ h⁻¹ at pH 5.0 [1].

Electrochemical studies of similar amines revealed that nitrosation efficiency in formulations correlates with the oxidation potential of the amine. Dicyclohexylamine’s oxidation potential of 0.7 V (vs. Ag/AgNO₃) allows selective nitrosation without over-oxidation to nitro compounds [2].

Stability Factors Affecting Formation

The stability of N-nitrosodicyclohexylamine depends on pH, temperature, and catalytic impurities. Under alkaline conditions (pH > 8), the compound undergoes base-catalyzed hydrolysis to dicyclohexylamine and nitrite, with a half-life (t₁/₂) of 12 hours at 25°C [4]. Thermal decomposition becomes significant above 100°C, producing cyclohexene and nitrogen oxides [4].

Table 2: Stability Parameters of N-Nitrosodicyclohexylamine

| Parameter | Value |

|---|---|

| Melting point | 95–97°C [4] |

| Log Kow | 3.1 (predicted) [4] |

| Hydrolysis t₁/₂ | 12 h (pH 8, 25°C) [4] |

| Thermal decay | 50% loss at 100°C/24 h [4] |

Metal ions such as Cu²⁺ and Fe³⁺ accelerate decomposition via redox cycling. For instance, 10 μM Cu²⁺ reduces the hydrolysis half-life to 3 hours at pH 7.0 [4]. Conversely, antioxidants like ascorbic acid inhibit nitrosation by scavenging NO⁺, reducing N-nitrosodicyclohexylamine yields by 70% in model systems [3].